3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
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Overview
Description
This compound contains several interesting functional groups, including a benzo[d]thiazol-2-yl group, a chromen-7-yl group, and a methoxybenzoate group. These groups are common in many biologically active compounds and could potentially confer interesting properties to the compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex with multiple rings. The benzo[d]thiazol-2-yl group and the chromen-7-yl group are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the benzo[d]thiazol-2-yl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy group might increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds derived from coumarins and benzothiazoles, such as 8-ethoxycoumarin derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies have involved various reactions to create thiazolidin-4-one derivatives, chromenopyridopyrimidine derivatives, and thiazole derivatives, showcasing the versatility of these compounds in synthesizing agents with potential antimicrobial properties (Mohamed et al., 2012).
Antioxidant Determination
The antioxidant capabilities of coumarin substituted heterocyclic compounds have also been a focus, with studies involving the preparation and characterization of derivatives showing significant antioxidant activities. Such research demonstrates the potential of these compounds in creating effective antioxidants for various applications (Abd-Almonuim et al., 2020).
Material Science and Catalysis
In material science, these compounds have contributed to the development of new materials and catalysts. For example, the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolites has shown efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons, indicating the broad applicability of these compounds in catalysis and materials chemistry (Ghorbanloo et al., 2017).
Antimicrobial Polyurethane Coating
Furthermore, the integration of coumarin-thiazole derivatives into polymers, such as polyurethane varnishes, has been explored to impart antimicrobial properties to coatings. This research signifies the compound's potential in enhancing the antimicrobial effectiveness of surface coatings, which can be particularly useful in healthcare settings (El‐Wahab et al., 2014).
Chemosensors for Anions
Coumarin benzothiazole derivatives have also been synthesized to act as chemosensors for cyanide anions, showing changes in color and fluorescence upon interaction with cyanide. This application highlights the potential use of these compounds in environmental monitoring and safety applications (Wang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO5S/c1-14-20(31-25(28)15-6-5-7-16(12-15)29-2)11-10-17-22(27)18(13-30-23(14)17)24-26-19-8-3-4-9-21(19)32-24/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEINXDLUTFRMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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